molecular formula C22H27NO2S2 B11833406 Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-

Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-

Cat. No.: B11833406
M. Wt: 401.6 g/mol
InChI Key: WLCGNGHWLCADEE-UHFFFAOYSA-N
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Description

Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]- is a derivative of benzothiazole, an aromatic heterocyclic compound. Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

The synthesis of benzothiazole derivatives, including Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-, can be achieved through various synthetic pathways. Common methods include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

Benzothiazole derivatives undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like DMF (Dimethylformamide), and catalysts such as copper or iodine. Major products formed from these reactions depend on the specific substituents and reaction conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes and interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]- can be compared with other benzothiazole derivatives such as:

Biological Activity

Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This article focuses on the biological activity of the compound Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]- and its potential therapeutic applications based on recent research findings.

Overview of Benzothiazole Compounds

Benzothiazole is a bicyclic compound that serves as a core structure in various bioactive molecules. The modifications to its structure can enhance its pharmacological properties. Recent studies have demonstrated that benzothiazole derivatives exhibit a wide range of biological activities, making them promising candidates for drug development.

Synthesis and Characterization

The synthesis of Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]- involves the introduction of a sulfonyl group and an octylphenyl moiety to the benzothiazole scaffold. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzothiazole derivatives. For instance, a study focusing on novel benzothiazole compounds indicated that certain derivatives significantly inhibited the proliferation of cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) at micromolar concentrations. These compounds also demonstrated apoptosis-promoting effects and induced cell cycle arrest by inhibiting critical signaling pathways like AKT and ERK .

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
B7A4311-4Inhibition of AKT/ERK pathways
B7A5491-4Induction of apoptosis
4iHOP-92Not specifiedAntitumor activity

Antimicrobial Activity

Benzothiazole derivatives have also shown promising antimicrobial properties. A study evaluating their effectiveness against various bacterial strains found that certain compounds exhibited minimum inhibitory concentrations (MIC) ranging from 25 to 200 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli. The antimicrobial activity is attributed to their ability to disrupt cellular processes in bacteria.

Table 2: Antimicrobial Activity of Benzothiazole Compounds

Compound NameBacterial StrainMIC (µg/mL)
Compound 3Staphylococcus aureus25
Compound 4E. coli50
Compound 10Bacillus subtilis100

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, benzothiazole derivatives have demonstrated anti-inflammatory effects. Some studies reported that these compounds could significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α, which are crucial in mediating inflammatory responses .

Table 3: Anti-inflammatory Effects of Selected Benzothiazole Compounds

Compound NameCytokine Inhibition (%)Concentration (µM)
B7IL-6: 40%1
B7TNF-α: 35%1

Case Study: Dual Action Against Cancer and Inflammation

A notable study investigated compound B7's dual action as an anticancer and anti-inflammatory agent. The results indicated that at concentrations as low as 1 µM, B7 not only inhibited cancer cell proliferation but also reduced inflammatory markers in vitro. This dual functionality positions B7 as a promising candidate for further development in treating cancers associated with chronic inflammation .

Computational Studies

Molecular docking studies have been employed to explore the interactions between benzothiazole derivatives and target proteins involved in cancer progression. Compounds like B7 showed strong binding affinities towards VEGFR-2 kinase, suggesting potential therapeutic applications in gastrointestinal cancers .

Properties

Molecular Formula

C22H27NO2S2

Molecular Weight

401.6 g/mol

IUPAC Name

2-[(4-octylphenyl)methylsulfonyl]-1,3-benzothiazole

InChI

InChI=1S/C22H27NO2S2/c1-2-3-4-5-6-7-10-18-13-15-19(16-14-18)17-27(24,25)22-23-20-11-8-9-12-21(20)26-22/h8-9,11-16H,2-7,10,17H2,1H3

InChI Key

WLCGNGHWLCADEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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